TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX
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Overview
Description
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX is a coordination compound with the molecular formula C28H44NiPS4 This compound is known for its unique structure, where the nickel (III) ion is coordinated with two benzene-1,2-dithiolato ligands and a tetra-n-butylphosphonium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX typically involves the reaction of nickel salts with benzene-1,2-dithiol in the presence of tetra-n-butylphosphonium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this complex include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to direct the reaction towards the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction could produce lower oxidation state species.
Scientific Research Applications
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s redox properties make it a candidate for studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is explored for its use in materials science, particularly in the development of conductive materials and sensors.
Mechanism of Action
The mechanism by which TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX exerts its effects is primarily through its ability to undergo redox reactions The nickel center can alternate between different oxidation states, facilitating electron transfer processes
Comparison with Similar Compounds
Similar Compounds
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (II) COMPLEX: Similar structure but with nickel in the +2 oxidation state.
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)COPPER (III) COMPLEX:
Uniqueness
TETRA-N-BUTYLPHOSPHONIUM BIS(BENZENE-1,2-DITHIOLATO)NICKEL (III) COMPLEX is unique due to its specific coordination environment and the redox flexibility of the nickel center. This makes it particularly valuable in catalytic applications and in studies of electron transfer processes.
Properties
CAS No. |
112527-20-5 |
---|---|
Molecular Formula |
C28H44NiPS4 |
Molecular Weight |
598.58 |
Origin of Product |
United States |
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